molecular formula C6H12N2O2 B15094243 (2S)-N-methylmorpholine-2-carboxamide

(2S)-N-methylmorpholine-2-carboxamide

Cat. No.: B15094243
M. Wt: 144.17 g/mol
InChI Key: JOFDGSQZWZFPJC-YFKPBYRVSA-N
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Description

(2S)-N-methylmorpholine-2-carboxamide (CAS 1841091-38-0) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and pharmacophore in the development of novel therapeutic agents. Its primary research application is in the exploration of new Direct Renin Inhibitors (DRIs) for the treatment of hypertension. The (2S)-enantiomer of the morpholine-2-carboxamide scaffold has been identified as a critical structural component that binds to the catalytic site of renin, interacting with key aspartate residues to inhibit the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) . This mechanism offers a potential pathway for more complete RAAS blockade compared to other antihypertensive drugs. The morpholine ring is a ubiquitous scaffold in drug discovery, featured in over 100 marketed drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and influence the metabolic profile of lead compounds . Researchers value this specific enantiomer for designing non-peptidomimetic renin inhibitors with lower molecular weights, aiming to improve oral bioavailability and pharmacokinetic properties over older, high-molecular-weight inhibitors . Beyond cardiovascular research, morpholine-substituted compounds are actively investigated for a range of biological activities, including antimicrobial and antidiabetic applications, highlighting the versatility of this chemical motif . This product is intended for research and development purposes only. For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Handle with care, refer to the Safety Data Sheet (SDS) before use, and store in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-N-methylmorpholine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1

InChI Key

JOFDGSQZWZFPJC-YFKPBYRVSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CNCCO1

Canonical SMILES

CNC(=O)C1CNCCO1

Origin of Product

United States

Synthetic Strategies and Methodologies

Stereoselective Synthesis of (2S)-N-Methylmorpholine-2-carboxamide Precursors

The construction of the chiral morpholine (B109124) backbone and the introduction of the N-methyl group are foundational steps in the synthesis of the target compound. These precursors are synthesized through stereoselective methods to ensure the correct (S)-configuration at the C2 position.

Enantioselective Preparation of (S)-Morpholine-2-carboxylic Acid and Related Morpholine Carboxylates

A critical precursor for the target molecule is (S)-morpholine-2-carboxylic acid or its protected analogues. The stereocenter at the C2 position is crucial for the compound's intended properties. Several strategies have been developed for the enantioselective synthesis of this key intermediate.

One prominent method involves an operationally simple, scalable synthesis starting from inexpensive chiral epichlorohydrin (B41342). acs.orgacs.orgnih.gov This route allows for the production of (S)-N-Boc-morpholine-2-carboxylic acid without the need for chromatographic purification, which is a significant advantage for large-scale synthesis. acs.orgacs.org The process involves the reaction of (R)-epichlorohydrin with N-benzylethanolamine, followed by cyclization and subsequent oxidation of the primary alcohol to the carboxylic acid. acs.org The benzyl (B1604629) group is removed by hydrogenation, and the morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. acs.org This multi-step, one-pot approach can yield the desired (S)-N-Boc-morpholine-2-carboxylic acid in good yield (39%) and high enantiomeric excess (>99% ee). acs.orgacs.org

Another effective strategy employs a highly selective enzyme-catalyzed kinetic resolution. researchgate.net This method can be used to resolve a racemic mixture of a morpholine-2-carboxylate ester, providing access to the desired (S)-enantiomer with high optical purity. researchgate.net Though effective, enzymatic resolutions can sometimes be limited by substrate scope and the need for specific enzyme screening.

Synthesis of N-Methylated Morpholine Intermediates

The introduction of the methyl group on the morpholine nitrogen is another key synthetic step. This can be achieved on the morpholine ring itself or on a suitable precursor. The N-methylation of morpholines is a well-documented transformation with several established methods.

A common and effective method is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to methylate secondary amines. This reductive amination pathway is a classic method for producing N-methylated amines. Another widely used approach involves dimethyl carbonate (DMC) as a green methylating agent. asianpubs.org The reaction of morpholine with DMC can be performed in an autoclave at elevated temperatures (e.g., ≥140 °C) to achieve high yields and selectivity for N-methylmorpholine. asianpubs.org Under optimized conditions, this process can afford N-methylmorpholine with yields up to 83% and selectivity of 86%. asianpubs.org

Other methylation techniques include the use of methyl halides (like methyl chloride) or methylation with methanol (B129727) over a heterogeneous catalyst, such as CuO–NiO/γ–Al2O3. hepatochem.comresearchgate.net The reaction with methanol in a gas-solid phase can achieve high conversion (95.3%) and selectivity (93.8%) for N-methylmorpholine. researchgate.net The choice of methylation strategy often depends on factors like scale, cost, and environmental considerations.

Methylation MethodReagentsTypical ConditionsYieldSelectivity
Dimethyl CarbonateMorpholine, Dimethyl CarbonateAutoclave, ≥140 °C, 1-8 h83%86%
Catalytic MethylationMorpholine, Methanol, CuO–NiO/γ–Al2O3 catalystGas-solid phase, fixed-bed reactor---93.8%
Eschweiler-ClarkeMorpholine, Formaldehyde, Formic AcidRefluxHighHigh

Amide Bond Formation in the Synthesis of this compound

The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid group at the C2 position and methylamine (B109427). This transformation is typically achieved using coupling reagents to activate the carboxylic acid.

Coupling Reagent-Mediated Amidation Approaches

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated. A wide array of coupling reagents has been developed for this purpose, primarily driven by advances in peptide synthesis. hepatochem.comfishersci.co.uk These reagents can be broadly categorized into carbodiimides and uronium/aminium salts.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. fishersci.co.ukluxembourg-bio.comgoogle.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine (methylamine in this case) to form the amide. fishersci.co.uk To increase efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and fast reaction times. fishersci.co.ukluxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form active OBt or OAt esters, which readily couple with the amine. luxembourg-bio.com HATU, which is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), is often superior, leading to faster and more efficient couplings with less risk of epimerization compared to HOBt-based reagents. luxembourg-bio.com

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesEDC, DCCHOBtWidely used, cost-effective. Additives reduce racemization. fishersci.co.ukluxembourg-bio.com
Uronium/Aminium SaltsHATU, HBTUHOAt (inherent in HATU)High efficiency, fast reactions, low racemization. fishersci.co.ukluxembourg-bio.com

Optimization of Reaction Conditions for Carboxamide Assembly

The success of the amidation reaction depends heavily on the optimization of various reaction parameters. Careful selection of solvents, bases, temperature, and stoichiometry is crucial for achieving high yields and purity.

Solvents: Polar aprotic solvents are typically employed for amide coupling reactions. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reactants and reagents. fishersci.co.uk Other solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) can also be used. fishersci.co.ukgoogle.com

Bases: An organic base is required to neutralize the acid released during the reaction and to ensure the amine nucleophile is in its free, unprotonated form. fishersci.co.uk Non-nucleophilic tertiary amines such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are frequently used. fishersci.co.uk Typically, two to three equivalents of the base are added. fishersci.co.uk

Temperature and Reaction Time: Many coupling reactions are initiated at 0 °C to control the initial exothermic reaction of the carboxylic acid activation, and then allowed to warm to room temperature. fishersci.co.uk Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the substrates and the coupling reagent used. fishersci.co.uk Uronium salt-mediated couplings are often complete within an hour. fishersci.co.uk

Stoichiometry: The stoichiometry of the reagents must be carefully controlled. Usually, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used to drive the reaction to completion. However, in the case of aminium reagents, equimolar amounts relative to the acid are used to prevent a side-reaction where the reagent reacts with the amine component. hepatochem.com The order of addition is also critical; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced. luxembourg-bio.com

Advanced Synthetic Routes to Chiral Morpholine Carboxamides

Beyond the classical approaches, research continues to yield novel and more efficient methods for the synthesis of chiral morpholines and their derivatives. These advanced routes often offer improved stereoselectivity, atom economy, and operational simplicity.

A recently developed green synthesis protocol uses ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgchemrxiv.org This one or two-step, redox-neutral method provides a simple and high-yielding route that avoids many of the harsh reagents and multiple steps of traditional methods. chemrxiv.orgchemrxiv.org

Tandem reactions that form multiple bonds in a single pot offer an efficient strategy. For instance, a one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can produce enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Copper-promoted oxyamination of alkenes represents another modern approach. This method allows for the stereoselective addition of an alcohol and an amine across a double bond, providing direct access to functionalized morpholines. nih.gov Similarly, palladium-catalyzed carboamination reactions have been used to construct cis-3,5-disubstituted morpholines, a scaffold that is otherwise difficult to access. e3s-conferences.org These catalytic methods highlight the ongoing efforts to develop more sophisticated and efficient syntheses for this important class of heterocyclic compounds.

Strategies Utilizing Chiral Epichlorohydrin

The use of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis. Chiral epichlorohydrin, particularly (S)-epichlorohydrin, serves as a versatile and cost-effective starting material for the synthesis of a wide array of chiral compounds, including substituted morpholines. derpharmachemica.comresearchgate.net The synthetic utility of this synthon lies in the electrophilic nature of its three-membered epoxide ring, which can be opened regioselectively by various nucleophiles, and the presence of a chloromethyl group that allows for subsequent functionalization and cyclization.

A general and plausible synthetic pathway to this compound starting from (S)-epichlorohydrin involves a sequence of nucleophilic substitution and intramolecular cyclization. The key steps typically include the ring-opening of the epoxide followed by N-alkylation and subsequent cyclization to form the morpholine core.

Illustrative Synthetic Pathway:

A hypothetical route commencing with (S)-epichlorohydrin is outlined below. The initial step involves the regioselective opening of the epoxide ring by a suitable amine, which will ultimately become the nitrogen atom at the 4-position of the morpholine ring.

Epoxide Ring Opening: (S)-epichlorohydrin can be reacted with an appropriate amine. For the target molecule, this could involve a protected amino acid derivative. For instance, reacting (S)-epichlorohydrin with a derivative of sarcosine (B1681465) (N-methylglycine) could establish the N-methyl group and the carboxamide precursor simultaneously.

Intramolecular Cyclization: The resulting amino alcohol intermediate possesses a primary chloride that is suitably positioned for an intramolecular SN2 reaction. Treatment with a base facilitates the cyclization to form the six-membered morpholine ring, establishing the (2S) stereocenter derived from the starting epichlorohydrin. derpharmachemica.com

Functional Group Manipulation: Following the formation of the morpholine ring, the carboxylic acid precursor at the C2 position would be converted to the desired N-methylcarboxamide through standard amidation procedures.

This strategy's primary advantage is the direct transfer of chirality from the starting material to the final product, often with high fidelity. researchgate.net The commercial availability of both (R)- and (S)-epichlorohydrin allows for access to either enantiomer of the target morpholine.

StepReactant 1Reactant 2Key TransformationIntermediate/Product
1(S)-EpichlorohydrinN-methylamineNucleophilic epoxide opening(R)-1-chloro-3-(methylamino)propan-2-ol
2(R)-1-chloro-3-(methylamino)propan-2-olBase (e.g., NaH)Intramolecular Williamson ether synthesis(S)-4-methylmorpholin-2-yl)methanol
3(S)-4-methylmorpholin-2-yl)methanolOxidizing AgentOxidation of primary alcohol(S)-4-methylmorpholine-2-carboxylic acid
4(S)-4-methylmorpholine-2-carboxylic acidMethylamine, Coupling AgentAmidationThis compound

Multicomponent Reactions for Morpholine Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. nih.govnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. acs.orgwindows.net For the synthesis of the morpholine ring, MCRs provide a convergent and flexible alternative to traditional linear synthetic sequences.

One of the most prominent MCRs adaptable for morpholine synthesis is the Ugi four-component reaction (Ugi-4CR). acs.orgnih.gov The classic Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. By carefully selecting the components, this reaction can be engineered to produce an intermediate that is primed for a subsequent cyclization to yield the morpholine ring.

Ugi-based Approach:

A strategy to construct the this compound scaffold could involve an Ugi reaction followed by an intramolecular cyclization.

Ugi Reaction: The reaction could be performed using a chiral α-hydroxy aldehyde, methylamine, an isocyanide, and an acid component that introduces a leaving group. The use of a chiral aldehyde, such as a protected (S)-glyceraldehyde derivative, would install the desired stereochemistry at the C2 position.

Post-Ugi Cyclization: The product of the Ugi reaction is an acyclic precursor containing all the necessary atoms for the morpholine ring. An intramolecular SN2 reaction, often induced by a base, would lead to the formation of the six-membered ring. acs.org For instance, if one of the starting materials contains a haloacetyl group, the resulting intermediate can cyclize to form the morpholine.

This methodology allows for a high degree of molecular diversity, as each of the four components in the Ugi reaction can be varied, enabling the synthesis of a wide range of substituted morpholines. acs.org

Reaction TypeComponentsKey FeaturesRelevance to Target Compound
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidForms a bis-amide product in a single step. Highly convergent. nih.govA chiral α-hydroxy aldehyde could be used to set the (S)-stereocenter. The other components would be chosen to build the rest of the molecule.
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic AcidA three-component reaction yielding α-acyloxyamides. nih.govCould potentially be adapted to form a precursor for the morpholine ring, though less direct than the Ugi reaction for this specific target.
Asinger Reaction Ketone, Ammonia/Amine, α-Haloaldehyde, Sulfur sourcePrimarily used for thiazoline (B8809763) synthesis but demonstrates the power of MCRs in heterocycle formation. nih.govIllustrates the general principle of MCRs for heterocycle synthesis, though not directly applicable to morpholines.

The de novo assembly of the morpholine ring via MCRs represents a highly flexible and efficient strategy, complementing the chiral pool approach that utilizes starting materials like epichlorohydrin. acs.org

Role As a Chiral Building Block and Intermediate in Advanced Synthesis

(2S)-N-Methylmorpholine-2-carboxamide as a Chiral Scaffold for Asymmetric Synthesis

The inherent chirality of this compound, originating from the stereocenter at the C2 position, makes it an excellent scaffold for asymmetric synthesis. The rigid morpholine (B109124) ring conformationally restrains the substituents, allowing for predictable and controlled introduction of new stereocenters. This principle is fundamental to its application in the synthesis of enantiomerically pure compounds.

The strategic placement of the N-methyl group and the carboxamide functionality provides distinct points for further chemical modification. The amide nitrogen and the morpholine nitrogen possess different reactivities, enabling selective transformations. This differential reactivity is crucial for its function as a scaffold, allowing for the sequential and regioselective addition of various chemical moieties.

Integration into Complex Molecular Architectures

The structural attributes of this compound facilitate its incorporation into larger and more complex molecular frameworks, including peptides and diverse heterocyclic systems.

In the realm of peptide chemistry, the incorporation of conformationally constrained non-proteinogenic amino acid analogues is a widely used strategy to modulate the biological activity and metabolic stability of peptides. This compound can be conceptualized as a cyclic amino acid surrogate. Its integration into a peptide backbone can induce specific secondary structures, such as turns and helices, due to the fixed spatial orientation of the carboxamide group relative to the morpholine ring. This can lead to peptides with enhanced receptor binding affinity and selectivity. The N-methyl group can also influence the conformational preferences and proteolytic stability of the resulting peptidomimetics.

The morpholine core and the carboxamide group of this compound serve as a versatile starting point for the synthesis of a variety of other heterocyclic systems. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of cyclization reactions. For instance, it can be coupled with other bifunctional molecules to construct fused or spirocyclic heterocyclic scaffolds. Furthermore, the morpholine ring itself can be a substrate for ring-opening or ring-expansion reactions, leading to the formation of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Control of Enantioselectivity in Building Block Applications

The stereochemical information embedded in this compound can be effectively transferred to new stereocenters during the course of a reaction, a process known as stereochemical relay. When used as a chiral auxiliary, the morpholine scaffold can direct the approach of a reagent to one face of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The degree of enantioselectivity achieved is often dependent on the reaction conditions, including the choice of solvent, temperature, and Lewis acid or base catalysts. The conformational rigidity of the morpholine ring and the nature of the substituents play a crucial role in creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. Through careful optimization of these parameters, this compound can be employed to achieve high levels of enantiomeric excess in a variety of chemical transformations.

Derivatization and Structural Modification for Novel Compound Libraries

Synthesis of Substituted (2S)-N-Methylmorpholine-2-carboxamide Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying the amide nitrogen and by functionalizing the morpholine (B109124) ring itself. These modifications allow for the exploration of chemical space around the core scaffold.

Modification of the carboxamide nitrogen is a common strategy to introduce a variety of substituents that can probe interactions with biological targets.

N-Alkylation: The secondary amide of a precursor (2S)-morpholine-2-carboxamide can be subjected to N-alkylation. This is typically achieved by deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide to yield the target compound). To generate a library of N-alkylated derivatives, a diverse range of alkylating agents can be employed, including various alkyl halides, benzyl (B1604629) halides, and other electrophilic species. e3s-conferences.org

N-Acylation: N-acylation introduces an acyl group to the amide nitrogen, creating an imide functionality. This can be accomplished by reacting the parent amide with an acyl chloride or anhydride (B1165640) in the presence of a base. This strategy allows for the introduction of a wide array of functionalities, including aliphatic, aromatic, and heterocyclic moieties, which can significantly alter the electronic and steric properties of the molecule.

A representative scheme for these derivatizations is presented below:

Scheme 1: General strategies for N-alkylation and N-acylation of a (2S)-morpholine-2-carboxamide precursor.

Introducing substituents at various positions on the morpholine ring (C3, C5, and C6) can profoundly impact the compound's conformation and biological activity. The introduction of alkyl groups at the C3 position of the morpholine ring has been shown in some contexts to increase anticancer activity. e3s-conferences.org

Synthetic strategies to achieve such functionalization often involve multi-step sequences starting from chiral amino alcohols or employing stereoselective cyclization reactions. For instance, palladium-catalyzed carboamination reactions have been utilized to produce substituted morpholines. e3s-conferences.org Functionalization can also be achieved through the manipulation of existing functional groups on a pre-formed morpholine ring, though this can be challenging due to the relative inertness of the C-H bonds.

Exploration of Structure-Activity Relationships (SAR) in Related Carboxamide Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. e3s-conferences.orgresearchgate.net By systematically modifying a chemical scaffold and assessing the resulting changes in activity, researchers can identify key pharmacophoric elements and guide the design of more potent and selective compounds.

For morpholine carboxamide scaffolds, several strategic modifications can be explored to modulate their chemical and biological behavior:

Variation of the N-substituent on the carboxamide: As discussed in 4.1.1, altering the group on the amide nitrogen can significantly impact activity. For example, in a series of quinoline-2-carboxamides, variations in the N-substituent led to a wide range of antimycobacterial activities. nih.gov

Substitution on the morpholine ring: The size, stereochemistry, and electronic nature of substituents on the morpholine ring can influence binding affinity and selectivity. For instance, SAR studies on various morpholine-containing compounds have shown that substitution with an aromatic ring containing a halogen group can lead to an increase in inhibitory activity against certain cancer cell lines. e3s-conferences.org

Modification of the carboxamide group: The amide bond itself can be replaced with bioisosteres to alter properties such as metabolic stability and hydrogen bonding capacity.

Introduction of conformational constraints: Incorporating features that restrict the conformational flexibility of the molecule, such as additional rings or bulky groups, can lead to higher affinity for a specific target by reducing the entropic penalty of binding.

The following table summarizes SAR findings from a study on quinoline-2-carboxamide (B1208818) derivatives, which can provide insights for the this compound scaffold.

CompoundN-SubstituentAntimycobacterial Activity (MIC in µM)
1aN-cyclohexyl12.5
1bN-cycloheptyl6.25
1cN-(2-phenylethyl)25
1dN-benzyl50

Table 1: Structure-activity relationship of N-substituted quinoline-2-carboxamides against M. tuberculosis. Data from nih.gov.

The generation of chemical libraries based on a core scaffold is a powerful approach for hit and lead discovery in drug development. Several methodologies are applicable to the synthesis of a this compound library.

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For the target scaffold, a combinatorial library could be generated by reacting a common (2S)-morpholine-2-carboxamide intermediate with a diverse set of alkylating or acylating agents in a parallel fashion. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials. This can involve branching reaction pathways that lead to a wide range of different molecular skeletons.

Fragment-Based Library Design: In this strategy, small molecular fragments that are known to bind to a biological target are identified and then elaborated or linked together to create more potent lead compounds. A library based on the this compound scaffold could be designed by incorporating various fragments known to interact with a target of interest.

High-throughput chemistry, often employing robotic systems, can be used to synthesize and purify large numbers of compounds for screening. nih.gov The subsequent analysis of these libraries provides valuable data for building robust SAR models.

Exploration in Asymmetric Catalysis and Chiral Ligand Design

(2S)-N-Methylmorpholine-2-carboxamide as a Potential Chiral Organocatalyst or Precursor

This compound, a chiral molecule incorporating a rigid morpholine (B109124) scaffold and a secondary amide group, presents an intriguing candidate for exploration as a chiral organocatalyst or a precursor for more complex chiral ligands. The stereochemically defined center at the 2-position of the morpholine ring, combined with the hydrogen-bonding capabilities of the carboxamide moiety, provides a structural framework that could be conducive to inducing asymmetry in chemical transformations.

Design Principles for Chiral Amide Catalysts

The design of effective chiral amide catalysts hinges on several key principles aimed at creating a well-defined chiral environment around the catalytic site. These principles often involve the strategic placement of functional groups that can interact with substrates through non-covalent interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions. The rigidity of the catalyst's backbone is another crucial factor, as it helps to minimize conformational flexibility and thus enhances the transfer of chirality.

Applications in Enantioselective Reactions (General Considerations)

While specific applications of this compound in enantioselective reactions are not yet widely documented, its structural features suggest potential utility in a range of transformations. Chiral amides and their derivatives have been successfully employed as organocatalysts or ligands in reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. In these reactions, the catalyst's role is to create a chiral environment that directs the approach of the reactants, thereby controlling the stereochemistry of the product.

For instance, in a hypothetical scenario, the amide proton of this compound could act as a hydrogen bond donor to activate an electrophile, while the chiral scaffold dictates the facial selectivity of the nucleophilic attack. The precise nature of the substrate, solvent, and reaction conditions would all play a critical role in the success of such a catalytic cycle. Further derivatization of the morpholine nitrogen or the amide could also be explored to fine-tune the catalyst's steric and electronic properties for specific applications.

Derivatives of N-Methylmorpholine in Catalytic Systems

The N-methylmorpholine framework is a common feature in various reagents and ligands used in organic synthesis. Understanding the roles of these derivatives can provide valuable insights into the potential applications of this compound.

Co-oxidant Roles of N-Methylmorpholine-N-oxide (NMO)

N-Methylmorpholine-N-oxide (NMO) is a widely used co-oxidant, particularly in metal-catalyzed oxidation reactions such as the Sharpless asymmetric dihydroxylation and the Ley-Griffith oxidation with tetrapropylammonium (B79313) perruthenate (TPAP). In these processes, NMO serves to regenerate the active high-valent metal-oxo species, allowing the primary oxidant to be used in catalytic amounts.

The mechanism of action for NMO involves the transfer of its oxygen atom to the reduced metal center, thereby reoxidizing it to the catalytically active state. The choice of NMO as a co-oxidant is often attributed to its ability to coordinate with the metal center and the favorable thermodynamics of the oxygen transfer process. The by-product, N-methylmorpholine, is generally unreactive under these conditions and does not interfere with the catalytic cycle.

Table 1: Key Features of NMO as a Co-oxidant

FeatureDescription
Function Regenerates the primary oxidant in catalytic oxidation reactions.
Common Reactions Sharpless Asymmetric Dihydroxylation, Ley-Griffith Oxidation (TPAP).
Mechanism Transfers an oxygen atom to the reduced metal catalyst.
By-product N-methylmorpholine.
Advantages Allows for the use of expensive primary oxidants in catalytic quantities.

Ligand Design with Morpholine Carboxamide Moieties

The incorporation of morpholine carboxamide moieties into the design of chiral ligands is a strategy that has been explored in the development of new catalytic systems. The morpholine unit can impart specific steric and electronic properties to the ligand, while the carboxamide group can serve as a coordination site for metal ions or a point of attachment for other functional groups.

The design of such ligands often focuses on creating a bidentate or tridentate coordination environment around a metal center. For example, a ligand incorporating a morpholine carboxamide could coordinate to a metal through the amide oxygen and another heteroatom within the ligand's structure. The chirality of the morpholine ring, as in the case of a derivative of this compound, would then be in close proximity to the metal's active site, influencing the stereochemical outcome of the catalyzed reaction.

The versatility of the carboxamide group allows for the synthesis of a wide array of ligands with varying steric bulk and electronic properties. This tunability is a significant advantage in the optimization of a catalyst for a specific transformation, aiming for high enantioselectivity and reactivity.

Table 2: Design Considerations for Morpholine Carboxamide Ligands

Design ElementPotential Role
Chiral Morpholine Scaffold Induces asymmetry in the catalytic environment.
Carboxamide Group Acts as a coordination site for metal ions and a platform for further functionalization.
Substituents on Morpholine/Amide Allows for fine-tuning of steric and electronic properties.
Overall Ligand Architecture Determines the coordination geometry and the shape of the catalytic pocket.

Computational and Theoretical Investigations

Quantum Chemical Studies on (2S)-N-Methylmorpholine-2-carboxamide and Related Structures

Quantum chemical studies are fundamental to understanding the electronic structure and energetic properties of molecules. For this compound, these methods elucidate the intrinsic properties that govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to carboxamide-containing molecules to predict their geometric and electronic properties. nih.govrsc.org DFT calculations can determine optimized molecular geometries, vibrational frequencies corresponding to infrared spectra, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov For systems involving morpholine (B109124) carboxamides, DFT helps in understanding the distribution of electron density and how it influences molecular interactions. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Carboxamide System
ParameterDescriptionTypical Calculated Value
Total Energy The total electronic energy of the molecule in its ground state.Varies (e.g., in Hartrees)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6 to -8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.1 to 3 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.7 to 10 eV
Dipole Moment A measure of the net molecular polarity.2 to 4 Debye
C=O Bond Length The calculated length of the carbonyl double bond in the carboxamide group.~1.23 Å
C-N Bond Length The calculated length of the amide carbon-nitrogen bond.~1.36 Å

The three-dimensional structure of this compound is critical to its function and interactions. The morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net Conformational analysis, often performed using computational methods, explores the relative energies of different spatial arrangements (conformers) of the molecule. For this compound, key considerations include the orientation of the N-methylcarboxamide substituent at the C2 position, which can be either axial or equatorial. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govmdpi.com These simulations model the movements of atoms and molecules, offering insights into conformational stability, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net For morpholine carboxamide derivatives, MD simulations can confirm the stability of predicted conformations and analyze how the molecule interacts with biological targets through various non-covalent forces. nih.govmdpi.com

Mechanistic Insights into Reactions Involving Morpholine Carboxamides

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. They allow for the study of transient species like transition states, which are difficult to observe experimentally.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Computational chemistry can be used to locate and characterize the geometry and energy of these transition states. nih.govnih.gov For reactions involving the carboxamide group, such as hydrolysis or enzymatic cleavage, DFT calculations can model the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies to determine the activation energy barrier for the reaction. acs.org Such studies have been applied to understand nucleophilic substitution reactions and enzymatic processes involving amide bonds. nih.govnih.gov

Table 2: Key Aspects of Transition State Analysis
AspectDescriptionComputational Method
Geometry Optimization Determination of the lowest energy structure for the transition state.DFT, Ab initio methods
Frequency Calculation Confirms a structure as a true transition state by identifying a single imaginary frequency.DFT, Ab initio methods
Activation Energy (Ea) The energy difference between the reactants and the transition state.Calculated from potential energy surface
Reaction Pathway The minimum energy path connecting reactants and products via the transition state.Intrinsic Reaction Coordinate (IRC) calculations

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure, properties, and biological activity of molecules. khanacademy.org It is a special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. khanacademy.org

In this compound, several sites can participate in hydrogen bonding. The amide N-H group is a primary hydrogen bond donor. Potential hydrogen bond acceptors include the carbonyl oxygen of the carboxamide group, the oxygen atom within the morpholine ring, and the nitrogen atom of the morpholine ring. nih.govresearchgate.netnih.gov These interactions can be intermolecular (between different molecules) or intramolecular (within the same molecule). khanacademy.org Computational studies can model these interactions, calculating their strength and geometric preferences, which is essential for understanding crystal packing and ligand-receptor binding. researchgate.netnih.govnih.gov

Table 3: Potential Hydrogen Bonding Sites in this compound
SiteTypeRole
Amide N-H Amide GroupHydrogen Bond Donor
Carbonyl Oxygen (C=O) Carboxamide GroupHydrogen Bond Acceptor
Morpholine Oxygen Heterocyclic RingHydrogen Bond Acceptor
Morpholine Nitrogen Heterocyclic RingHydrogen Bond Acceptor

In Silico Screening and Rational Design Approaches

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds and approved drugs. researchgate.netnih.govnih.gov Consequently, computational techniques, or in silico methods, are extensively used to design and screen libraries of morpholine derivatives for potential therapeutic applications. researchgate.netnih.gov

In silico screening involves using computational models to rapidly assess large databases of virtual compounds for their potential to bind to a specific biological target, such as an enzyme or receptor. mdpi.com Molecular docking is a key technique in this process, predicting the preferred orientation of a ligand when bound to a target and estimating the strength of the interaction, often expressed as a docking score. nih.govnih.gov

For a compound like this compound, rational design approaches would involve using its structure as a starting point. nih.gov Modifications can be made computationally to optimize binding affinity, selectivity, and pharmacokinetic properties. researchgate.net Furthermore, in silico models are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.netmdpi.com

Conclusion and Future Research Perspectives

Current Understanding of (2S)-N-Methylmorpholine-2-carboxamide in Academic Research

Direct academic research focusing exclusively on this compound is limited. However, the broader class of morpholine (B109124) derivatives has been extensively studied for various applications. Morpholine and its derivatives serve as crucial building blocks in the synthesis of a wide array of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.org The morpholine moiety is recognized for its favorable pharmacokinetic and pharmacodynamic properties. unimi.it

Research into chiral morpholine analogues has highlighted their potential as selective antagonists for receptors such as the dopamine (B1211576) D4 receptor. nih.gov Furthermore, N-substituted morpholine derivatives have been investigated for their biological activities, with substitutions on the nitrogen atom playing a key role in their pharmacological profiles. e3s-conferences.org The synthesis and biological evaluation of various morpholine-containing compounds suggest that the introduction of different functional groups can significantly influence their therapeutic potential. researchgate.net Given this context, this compound represents a promising, yet understudied, candidate for further investigation.

Unexplored Avenues in Synthetic Methodology

The synthesis of chiral morpholine derivatives is an active area of research. researchgate.netsemanticscholar.org While a specific, optimized synthesis for this compound is not prominently documented, several general strategies for creating substituted morpholines could be adapted.

One potential route involves the use of multicomponent reactions to construct the morpholine ring de novo, allowing for the introduction of substituents at various positions. acs.org Another established method is the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which has been successfully used to produce chiral morpholines. semanticscholar.org A concise synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin (B41342) has been reported, which could serve as a key intermediate. researchgate.net Subsequent amidation with methylamine (B109427) would yield the target compound.

Future research should focus on developing a stereoselective and efficient synthesis specifically for this compound. This would enable the production of sufficient quantities for detailed biological and catalytic screening. A comparative study of different synthetic routes could also identify the most scalable and cost-effective method for its production.

Starting MaterialKey TransformationIntermediate/ProductPotential Advantage
(S)-EpichlorohydrinRing opening and cyclization(S)-N-BOC-morpholine-2-carboxylic acidAccess to chiral precursor
Optically pure N-allyl-β-aminoalcoholsElectrophile-induced cyclizationChiral morpholine coreHigh stereoselectivity
α-hydroxy or α-halo oxo-components, amines, isocyanidesUgi multicomponent reaction followed by cyclizationHighly substituted morpholine derivativeHigh diversity of accessible structures

Advancements in Catalytic Applications

Morpholine and its derivatives have found utility as catalysts and additives in various chemical transformations. chemicalbook.com They are used in the preparation of alumina (B75360) catalysts and as pH adjusting additives in industrial processes. chemicalbook.com Chiral morpholines have been employed as ligands in asymmetric catalysis. researchgate.net

While the catalytic activity of this compound has not been specifically reported, its structural features suggest potential applications. The chiral backbone and the presence of both amide and morpholine functionalities could make it a valuable ligand for asymmetric metal catalysis or as an organocatalyst. For instance, morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org

Future work should explore the potential of this compound and its derivatives as catalysts in a range of asymmetric reactions. Screening its efficacy in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions could uncover novel catalytic activities.

Prospects for Computational Chemistry in Morpholine Carboxamide Research

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have become invaluable tools in understanding the interactions of morpholine derivatives with biological targets. mdpi.com Such studies can predict binding affinities and help in the rational design of more potent and selective molecules. For example, computational insights have been used to guide the synthesis of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com

In the context of this compound, computational chemistry offers a powerful approach to predict its potential biological targets and to understand its conformational preferences, which are crucial for its interaction with enzymes and receptors. Docking studies could screen this compound against a library of known drug targets to identify potential therapeutic applications. Furthermore, MD simulations can provide insights into the stability of ligand-receptor complexes and the dynamic behavior of the molecule.

Q & A

Q. What are the optimal synthetic routes for (2S)-N-methylmorpholine-2-carboxamide, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure this compound typically involves stereoselective coupling reactions, such as amidation under controlled pH and temperature. For example, chiral auxiliary-assisted synthesis using L-proline derivatives can ensure retention of the (2S) configuration. Reaction optimization includes:

  • Catalyst Screening : Use of palladium or organocatalysts to enhance enantiomeric excess (e.g., >95% ee) .
  • Temperature Control : Maintaining reactions at 0–4°C to minimize racemization .
  • Purification : Chromatography (HPLC or flash) with chiral stationary phases to isolate the desired stereoisomer .

Q. How can the stereochemical configuration of this compound be confirmed using analytical techniques?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., IUCr protocols) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to verify the (2S) configuration .
  • NMR Spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to differentiate enantiomers via splitting of key proton signals .

Q. What are the recommended protocols for handling and storing this compound to ensure stability in long-term research studies?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Solubility Management : Prepare stock solutions in anhydrous DMSO (≥99.9% purity) to avoid water-induced degradation .
  • Stability Monitoring : Conduct periodic HPLC analyses to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

Methodological Answer:

  • Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with mutagenesis studies to confirm binding site interactions .
  • Free Energy Perturbation (FEP) : Refine computational models by calculating binding free energy differences between predicted and observed targets .
  • In Vitro/In Vivo Correlation : Compare enzyme inhibition assays (IC₅₀) with in vivo pharmacokinetic data to identify discrepancies in bioavailability or metabolism .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound derivatives?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications at the morpholine ring (e.g., methyl → trifluoromethyl) or carboxamide group (e.g., N-methyl → N-ethyl) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate steric/electronic properties with activity trends .

Q. What methodological approaches are used to identify and validate molecular targets of this compound in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Employ affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion abolishes compound activity (e.g., genome-wide screens in cancer cell lines) .
  • Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to confirm direct binding to putative targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.